molecular formula C17H16ClN3O2S B11322490 2-(4-chloro-3-methylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B11322490
M. Wt: 361.8 g/mol
InChI Key: PGRIWAWDJARWCS-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of phenoxy, pyrazole, and thiophene moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide typically involves multiple steps:

  • Formation of the Phenoxy Intermediate

    • The starting material, 4-chloro-3-methylphenol, is reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate to form 2-(4-chloro-3-methylphenoxy)acetate.
    • Reaction conditions: Anhydrous conditions, reflux.
  • Hydrazide Formation

    • The phenoxy acetate is then treated with hydrazine hydrate to yield 2-(4-chloro-3-methylphenoxy)acetohydrazide.
    • Reaction conditions: Reflux in ethanol.
  • Formation of the Pyrazole Intermediate

    • The acetohydrazide is reacted with 1-(thiophen-2-yl)methyl-1H-pyrazole-5-carbaldehyde to form the final product, 2-(4-chloro-3-methylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide.
    • Reaction conditions: Reflux in ethanol, presence of acetic acid as a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The thiophene moiety can undergo oxidation to form sulfoxides or sulfones.
    • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reduction

    • The nitro group, if present, can be reduced to an amine.
    • Common reagents: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
  • Substitution

    • The chloro group can be substituted with nucleophiles such as amines or thiols.
    • Common reagents: Sodium azide, thiourea.

Major Products

  • Oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones.
  • Reduction of nitro groups can yield corresponding amines.
  • Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology

Medicine

  • Explored for its potential anti-inflammatory and antitumor activities.
  • May serve as a lead compound for the development of new pharmaceuticals.

Industry

  • Potential applications in the development of herbicides and pesticides.
  • Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide is not fully understood, but it is believed to involve multiple molecular targets and pathways:

    Antimicrobial Activity: Likely involves disruption of bacterial cell membranes and inhibition of essential enzymes.

    Anthelmintic Activity: May interfere with the energy metabolism of parasitic worms, leading to their immobilization and death.

    Anti-inflammatory Activity: Potentially involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The combination of phenoxy, pyrazole, and thiophene moieties in a single molecule is relatively unique.
  • Exhibits a broad spectrum of biological activities, making it a versatile compound for various applications.
  • The presence of multiple reactive sites allows for diverse chemical modifications and derivatizations.

Properties

Molecular Formula

C17H16ClN3O2S

Molecular Weight

361.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C17H16ClN3O2S/c1-12-9-13(4-5-15(12)18)23-11-17(22)20-16-6-7-19-21(16)10-14-3-2-8-24-14/h2-9H,10-11H2,1H3,(H,20,22)

InChI Key

PGRIWAWDJARWCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=NN2CC3=CC=CS3)Cl

Origin of Product

United States

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